4-Benzylamino-3-nitrocoumarin
Overview
Description
4-(benzylamino)-3-nitro-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-3-nitro-2H-chromen-2-one typically involves a multi-step process One common method starts with the nitration of a chromenone derivative to introduce the nitro groupThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as copper salts .
Industrial Production Methods
While specific industrial production methods for 4-(benzylamino)-3-nitro-2H-chromen-2-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(benzylamino)-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(benzylamino)-3-amino-2H-chromen-2-one, while substitution reactions can produce various benzylamino derivatives .
Scientific Research Applications
4-(benzylamino)-3-nitro-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-3-nitro-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzylamino group can enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(benzylamino)butoxy-9H-carbazole: Known for its antimicrobial activity.
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Exhibits antibacterial properties.
6-(benzylamino)-7-quinazolinyl-4,5-dihydro-5-methyl-3(2H)-pyridazinone: Shows cardiotonic activity.
Uniqueness
4-(benzylamino)-3-nitro-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct biological activities. Its combination of a nitro group and a benzylamino group allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(benzylamino)-3-nitrochromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBIJZSVHCCMOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198533 | |
Record name | Coumarin, 4-benzylamino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50527-29-2 | |
Record name | Coumarin, 4-benzylamino-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050527292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 4-benzylamino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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